molecular formula C30H29N3O2 B11502143 2-[2-Ethoxy-4-(methoxymethyl)-6-methylpyridin-3-yl]-4,4-diphenyl-3,4-dihydroquinazoline

2-[2-Ethoxy-4-(methoxymethyl)-6-methylpyridin-3-yl]-4,4-diphenyl-3,4-dihydroquinazoline

Cat. No.: B11502143
M. Wt: 463.6 g/mol
InChI Key: ICKVOYGEAHVTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Ethoxy-4-(methoxymethyl)-6-methylpyridin-3-yl]-4,4-diphenyl-3,4-dihydroquinazoline is a complex organic compound with a unique structure that combines pyridine and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Ethoxy-4-(methoxymethyl)-6-methylpyridin-3-yl]-4,4-diphenyl-3,4-dihydroquinazoline typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a series of reactions involving the condensation of appropriate aldehydes and amines.

    Quinazoline Ring Formation: This step often involves cyclization reactions, where the pyridine derivative is reacted with suitable reagents to form the quinazoline ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

2-[2-Ethoxy-4-(methoxymethyl)-6-methylpyridin-3-yl]-4,4-diphenyl-3,4-dihydroquinazoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

    Materials Science: Its unique structure might make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It could be used as a probe to study various biological processes, given its potential interactions with biomolecules.

Mechanism of Action

The mechanism by which 2-[2-Ethoxy-4-(methoxymethyl)-6-methylpyridin-3-yl]-4,4-diphenyl-3,4-dihydroquinazoline exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-(methoxymethyl)phenol
  • 2-Methoxy-4-(methoxymethyl)phenol
  • 2-Ethoxy-4-(methoxymethyl)benzamide

Uniqueness

What sets 2-[2-Ethoxy-4-(methoxymethyl)-6-methylpyridin-3-yl]-4,4-diphenyl-3,4-dihydroquinazoline apart from these similar compounds is its combined pyridine and quinazoline structure, which could confer unique chemical and biological properties. This dual-ring system might enhance its stability, reactivity, and potential interactions with biological targets.

Properties

Molecular Formula

C30H29N3O2

Molecular Weight

463.6 g/mol

IUPAC Name

2-[2-ethoxy-4-(methoxymethyl)-6-methylpyridin-3-yl]-4,4-diphenyl-1H-quinazoline

InChI

InChI=1S/C30H29N3O2/c1-4-35-29-27(22(20-34-3)19-21(2)31-29)28-32-26-18-12-11-17-25(26)30(33-28,23-13-7-5-8-14-23)24-15-9-6-10-16-24/h5-19H,4,20H2,1-3H3,(H,32,33)

InChI Key

ICKVOYGEAHVTNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC(=C1C2=NC(C3=CC=CC=C3N2)(C4=CC=CC=C4)C5=CC=CC=C5)COC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.